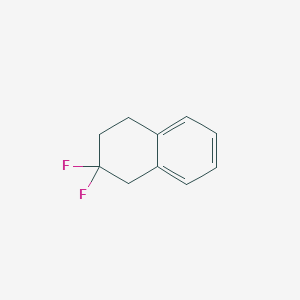

2,2-Difluorotetralin

Description

Structure

3D Structure

Properties

CAS No. |

58325-19-2 |

|---|---|

Molecular Formula |

C10H10F2 |

Molecular Weight |

168.18 g/mol |

IUPAC Name |

3,3-difluoro-2,4-dihydro-1H-naphthalene |

InChI |

InChI=1S/C10H10F2/c11-10(12)6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 |

InChI Key |

BYRFJFGDUSGZJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluorotetralin

Direct Fluorination Approaches to the Tetralin Scaffold

One major strategy involves the direct modification of a tetralin derivative, typically α-tetralone, to install the C2-geminal difluoride. This is achieved through various fluorination techniques that leverage different reactive intermediates and fluorine sources.

Electrophilic fluorination is a common method for synthesizing fluorinated organic compounds. worktribe.com This approach typically involves the reaction of an enol or enolate derivative of α-tetralone with a potent electrophilic fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) (Selectfluor™) are widely used for this purpose. acs.orgbrynmawr.edu

The process generally begins with the monofluorination of the α-position of the tetralone. This initial step is often rapid because the ketone substrate exists in equilibrium with its enol tautomer. nih.gov However, the subsequent introduction of the second fluorine atom to form the gem-difluoro group can be significantly slower. nih.gov The intermediate 2-fluoro-1,3-diketone exists predominantly in its keto form, and its enolization, which is the rate-determining step for the second fluorination, must be facilitated, often by the addition of water or a base. nih.gov For instance, silyl (B83357) enol ethers of tetralones have been effectively fluorinated using combinations like DHQB/Selectfluor, yielding fluorinated products with high enantioselectivity. beilstein-journals.org Similarly, treating the enamine derived from 1-tetralone (B52770) with a Pd(IV)-F complex can yield the α-fluoro carbonyl compound. nih.gov

| Starting Material | Fluorinating Agent | Catalyst/Base | Product | Yield | Reference |

| tert-Butyldimethylsilyl enol ether of 1-tetralone | Selectfluor™ | Chiral α,α-dichloromalonate | (-)-α,α-chlorofluoro-1-tetralone | - | nih.gov |

| Enamine of 1-tetralone | Pd(IV)-F Complex | - | α-fluoro-1-tetralone | 85% | nih.gov |

| 1-Tetralone | Selectfluor™/NCS | - | Racemic α,α-chlorofluoro-1-tetralone | - | nih.gov |

Table 1: Examples of Electrophilic Fluorination of Tetralone Derivatives.

Nucleophilic fluorination offers an alternative pathway to gem-difluorinated compounds. Deoxofluorinating agents are key reagents in this strategy, converting carbonyl groups directly into difluoromethylene groups. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for transforming aldehydes and ketones into the corresponding gem-difluorides. organic-chemistry.org Applying this to α-tetralone would directly yield 2,2-Difluorotetralin.

Another nucleophilic approach involves the substitution of two leaving groups at the C2 position with fluoride (B91410) ions. While less common for direct gem-difluorination from a non-fluorinated precursor, this principle is fundamental in many fluorination reactions. Reagents like HF complexes, such as Pyridine·HF, can serve as the fluoride source. nih.gov

Modern synthetic chemistry has increasingly turned to radical-mediated reactions for C-H functionalization. ucla.edu Radical-mediated strategies represent a powerful approach for creating C-F bonds. researchgate.net In the context of the tetralin scaffold, a radical could be generated at the C2 position, which then reacts with a fluorine source. While electrophilic fluorine sources are well-matched to react with nucleophilic carbon-centered radicals, pathways for these radicals to productively engage with nucleophilic fluorinating reagents have also been developed. ucla.edu For example, photoredox catalysis has been employed for the radical fluoroalkylation of unactivated alkenes to construct fluorinated tetralin derivatives, demonstrating the potential of radical pathways in this area. frontiersin.org

Construction of 2,2-Difluorotetralin via Difluorinated Building Blocks

An alternative and powerful strategy involves synthesizing the tetralin ring system using precursors that already contain the gem-difluoro unit. This approach circumvents the often harsh conditions required for direct fluorination and allows for modular assembly.

A wide range of fluorine-containing building blocks can be used in this approach. nih.gov These precursors are typically smaller molecules where the difluoromethylene group has been pre-installed. Examples include ethyl bromodifluoroacetate and difluoromethylphenyl sulfoxide, which can transfer difluoromethylene groups. nih.gov Other key precursors are gem-difluorinated aldehydes, ketones, or functionalized alkenes. nih.govmdpi.com For instance, fluorinated methyleneindanes serve as convenient precursors for certain ring-expansion reactions to form trifluorinated tetralins. nih.govnih.gov Similarly, 1,3-diaryl cyclobutanols can be used to generate novel gem-difluorinated tetralin isosteres through a reaction cascade. researchgate.net

| Precursor Type | Specific Example | Target Structure | Reference |

| Fluorinated Methyleneindane | Substituted Methyleneindanes | Trifluorinated Tetralins | nih.govnih.govwinterfluorineconference.com |

| Cyclobutanol (B46151) Derivative | 1,3-Diaryl Cyclobutanols | gem-Difluorinated Tetralins | researchgate.netuni-muenster.de |

| Alkenyl Boronate | Alkenyl N-methyliminodiacetyl (MIDA) boronates | α- and β-Difluorinated Alkylborons | nih.gov |

Table 2: Examples of Difluorinated Precursors for Tetralin Synthesis.

Once a suitable difluorinated building block is in hand, the final step is the formation of the six-membered ring to complete the tetralin scaffold. Several types of cyclization and annulation reactions are employed for this purpose.

A notable example is the difluorinative ring expansion of fluorinated methyleneindanes. This reaction, catalyzed by an I(I)/I(III) system with an in situ generated hypervalent iodine reagent (p-TolIF₂), efficiently produces trifluorinated tetralins from these precursors in high yields. nih.govnih.govwinterfluorineconference.com This method tolerates a diverse range of substituents on the aromatic ring. nih.gov

Another innovative method involves an "origami-like" reaction cascade starting from simple cyclobutanol derivatives. uni-muenster.de This process, which integrates I(I)/I(III) catalysis, proceeds through an acid-catalyzed unmasking and fluorination sequence to generate a homoallylic fluoride intermediate. This intermediate then undergoes a phenonium ion rearrangement and a final C(sp³)–F bond activation to forge the gem-difluorinated tetralin scaffold in a single operation. researchgate.net

Intramolecular Friedel-Crafts-type reactions are also utilized. For example, certain CF₃-containing ketones and ketoximes can undergo cyclization in the presence of a Brønsted or Lewis acid to furnish the corresponding tetralin derivatives. beilstein-journals.org Furthermore, the Robinson annulation, a classic ring-forming reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a conceptual basis for constructing fused six-membered rings and could be adapted for this purpose. masterorganicchemistry.comwikipedia.orgtandfonline.com

Cascade and One-Pot Synthetic Protocols for 2,2-Difluorotetralin Derivatives

A notable one-pot cascade reaction has been developed for the synthesis of gem-difluorinated tetralins from readily available 1,3-diaryl cyclobutanols. acs.orgrsc.orgresearchgate.net This method integrates I(I)/I(III) catalysis and C(sp³)–F bond activation in a single operation. The process is initiated by an acid-catalyzed unmasking and fluorination of the cyclobutanol, which generates a homoallylic fluoride intermediate in situ. This intermediate then enters an I(I)/I(III) catalytic cycle, undergoing a phenonium ion rearrangement to form a 1,3,3-trifluoride, which can be isolated. A final C(sp³)–F bond activation, facilitated by hexafluoroisopropanol (HFIP), leads to the formation of the desired gem-difluorinated tetralin scaffold. acs.orgresearchgate.net

This cascade process is highly modular, allowing for the interception of intermediates, which provides a platform for generating structural diversity. researchgate.net The reaction tolerates a range of substituents on the aromatic rings of the cyclobutanol precursor. acs.org

Table 1: Cascade Synthesis of gem-Difluorinated Tetralins from 1,3-Diaryl Cyclobutanols

| Entry | Starting Material (1,3-Diaryl Cyclobutanol) | Reagents and Conditions | Product (gem-Difluorinated Tetralin) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(4-Methoxyphenyl)-3-phenylcyclobutanol | p-Iodotoluene (20 mol%), Selectfluor (1.5 equiv), NEt₃·HF (1:5.5), CHCl₃, rt, 18 h | 2,2-Difluoro-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene | 75 |

| 2 | 1-(4-Fluorophenyl)-3-phenylcyclobutanol | p-Iodotoluene (20 mol%), Selectfluor (1.5 equiv), NEt₃·HF (1:5.5), CHCl₃, rt, 18 h | 2,2-Difluoro-6-fluoro-1-phenyl-1,2,3,4-tetrahydronaphthalene | 68 |

| 3 | 1-(4-Chlorophenyl)-3-phenylcyclobutanol | p-Iodotoluene (20 mol%), Selectfluor (1.5 equiv), NEt₃·HF (1:5.5), CHCl₃, rt, 18 h | 6-Chloro-2,2-difluoro-1-phenyl-1,2,3,4-tetrahydronaphthalene | 71 |

| 4 | 1-(4-Bromophenyl)-3-phenylcyclobutanol | p-Iodotoluene (20 mol%), Selectfluor (1.5 equiv), NEt₃·HF (1:5.5), CHCl₃, rt, 18 h | 6-Bromo-2,2-difluoro-1-phenyl-1,2,3,4-tetrahydronaphthalene | 65 |

| 5 | 1-Phenyl-3-(p-tolyl)cyclobutanol | p-Iodotoluene (20 mol%), Selectfluor (1.5 equiv), NEt₃·HF (1:5.5), CHCl₃, rt, 18 h | 2,2-Difluoro-1-phenyl-6-methyl-1,2,3,4-tetrahydronaphthalene | 72 |

Data sourced from a study on the synthesis of gem-difluorinated tetralins. acs.org

Stereoselective Synthesis of 2,2-Difluorotetralin and Enantioenriched Derivatives

The stereoselective synthesis of 2,2-difluorotetralin itself has not been extensively reported. However, research into the asymmetric fluorination of related tetralone systems provides insight into the potential for creating enantioenriched fluorinated tetralin derivatives.

One approach involves the asymmetric electrophilic fluorination of α-substituted tetralones. For instance, the sodium enolate of 2-methyl-1-tetralone (B119441) has been fluorinated using a chiral N-fluoro sultam, specifically (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam). acs.orgacs.org This reaction yields (S)-(+)-2-fluoro-2-methyl-1-tetralone with a notable enantiomeric excess (ee). acs.orgacs.org While this method introduces a single fluorine atom at the C2 position, it demonstrates the feasibility of achieving enantioselectivity in the fluorination of the tetralone core, a key step towards enantioenriched difluorinated analogues. The reaction conditions and outcomes are summarized in the table below.

Table 2: Asymmetric Fluorination of 2-Methyl-1-tetralone

| Entry | Substrate | Chiral Fluorinating Agent | Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Sodium enolate of 2-methyl-1-tetralone | (-)-N-Fluoro-2,10-(3,3-dichlorocamphorsultam) | THF, -78 °C to 0 °C | (S)-(+)-2-Fluoro-2-methyl-1-tetralone | 53 | 76 |

Data from a study on asymmetric fluorination of enolates. acs.org

Further development in this area could potentially lead to methods for the diastereoselective or enantioselective synthesis of 2,2-difluorotetralin and its derivatives, possibly through the sequential asymmetric fluorination of a suitable tetralone precursor or the asymmetric transformation of a prochiral difluorinated substrate.

Chemical Reactivity and Derivatization of 2,2 Difluorotetralin

Reactivity at the gem-Difluoroalkane Moiety

The gem-difluoroalkane group in 2,2-difluorotetralin is generally stable, yet it can participate in specific chemical transformations. The strong carbon-fluorine bonds make direct nucleophilic substitution at the difluorinated carbon challenging. However, reactions that proceed through radical intermediates or involve activation of adjacent positions can enable functionalization.

The synthesis of gem-difluoroalkanes, including structures analogous to the difluorinated portion of 2,2-difluorotetralin, can be achieved through various methods. For instance, deoxofluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert ketones to the corresponding gem-difluorides. organic-chemistry.org This approach is relevant to the synthesis of 2,2-difluorotetralin itself from 2-tetralone (B1666913).

Further derivatization of gem-difluoroalkanes can be achieved through reactions that introduce functional groups at positions beta to the difluorinated carbon. For example, the synthesis of β-tosyloxylated gem-difluoroalkanes via an oxidative fluorination of vinyl sulfonates involves a beilstein-journals.orgeurekalert.org-sulfonyloxy migration. researchgate.netchemrxiv.org The resulting tosyloxy group can then be displaced through SN2 reactions, allowing for the introduction of a wide range of functionalities. researchgate.netchemrxiv.org

Transformations of the Aromatic Subunit of 2,2-Difluorotetralin

The aromatic ring of 2,2-difluorotetralin is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Standard aromatic transformations can be applied, although the electronic effects of the difluoroalkyl-substituted saturated ring may influence the regioselectivity and reactivity.

Typical transformations include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Introduction of bromine, chlorine, or iodine atoms.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. beilstein-journals.org

The specific conditions for these reactions would need to be optimized for the 2,2-difluorotetralin substrate. The directing effects of the fused saturated ring generally favor substitution at the C5 and C7 positions.

Modifications of the Saturated Ring of 2,2-Difluorotetralin

Modifications to the saturated ring of the tetralin scaffold can introduce structural diversity. Reactions often target the benzylic positions (C1 and C4) due to their increased reactivity.

One approach to modifying the saturated ring involves ring-expansion reactions. A general method has been developed to convert exocyclic alkenes into saturated F2-rings using the reagent C6F5I(OAc)2. nih.gov While not directly applied to 2,2-difluorotetralin in the provided information, this methodology suggests possibilities for expanding the saturated ring of related structures.

Additionally, functionalization of the saturated ring can be achieved through radical-based reactions or by leveraging the acidity of the benzylic protons. The introduction of unsaturation or further substituents can significantly alter the conformation and properties of the molecule.

Transition Metal-Catalyzed Coupling Reactions for Scaffold Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for diversifying the 2,2-difluorotetralin scaffold. eie.grmdpi.com These reactions typically involve the coupling of an organohalide or triflate derivative with a suitable coupling partner.

To utilize these methods, 2,2-difluorotetralin would first need to be functionalized with a suitable handle for cross-coupling, such as a bromo or iodo group on the aromatic ring. Subsequent coupling reactions can then be performed.

Common Cross-Coupling Reactions:

| Reaction Name | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | Aryl halide/triflate, Organoboron reagent | Palladium catalyst, Base | Biaryl, Alkyl-aryl, etc. mdpi.comustc.edu.cn |

| Heck Coupling | Aryl halide/triflate, Alkenes | Palladium catalyst, Base | Substituted alkene ustc.edu.cn |

| Sonogashira Coupling | Aryl halide/triflate, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Aryl alkyne ustc.edu.cn |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Palladium catalyst, Base | Aryl amine ustc.edu.cn |

| Negishi Coupling | Aryl halide/triflate, Organozinc reagent | Palladium or Nickel catalyst | Biaryl, Alkyl-aryl, etc. ustc.edu.cn |

These reactions allow for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups, onto the aromatic ring of 2,2-difluorotetralin.

Advanced Catalytic Transformations Involving 2,2-Difluorotetralin (e.g., C-H functionalization)

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalization. ethz.chsnnu.edu.cn This approach can be applied to both the aromatic and potentially the saturated rings of 2,2-difluorotetralin.

Palladium-catalyzed C-H activation/C-C bond forming reactions have been developed for various aromatic and heterocyclic systems. nih.gov For instance, the use of directing groups can control the regioselectivity of C-H activation, enabling functionalization at specific positions. snnu.edu.cn While specific examples for 2,2-difluorotetralin are not detailed in the provided search results, the general principles of C-H activation are applicable.

Rhodium-catalyzed C-H activation has also been shown to be effective for the synthesis of complex molecules, such as indazoles, through C-H functionalization and subsequent cyclization. mdpi.com Such strategies could potentially be adapted for the derivatization of the 2,2-difluorotetralin scaffold. For example, a directing group installed on the aromatic ring could guide a metal catalyst to activate a specific C-H bond, which could then react with a coupling partner to introduce a new substituent.

Spectroscopic Characterization and Advanced Analytical Techniques for 2,2 Difluorotetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous identification and conformational analysis of 2,2-Difluorotetralin. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted view of the molecule's structure.

The NMR spectra of 2,2-Difluorotetralin provide a unique "fingerprint" defined by the chemical shifts (δ) and coupling constants (J) of its hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of the ABCD spin system of the benzene (B151609) ring. The aliphatic protons adjacent to the difluorinated carbon and the benzylic position show characteristic triplets, with coupling to the neighboring protons.

¹³C NMR: The carbon spectrum provides information on all the unique carbon environments within the molecule. The carbon atom bonded to the two fluorine atoms (C2) shows a characteristic triplet in the ¹³C{¹H} NMR spectrum due to one-bond C-F coupling (¹JCF). The other aliphatic and aromatic carbons also exhibit distinct chemical shifts.

¹⁹F NMR: The fluorine NMR is particularly informative. It typically shows a single signal, as the two fluorine atoms are chemically equivalent. This signal's chemical shift is a key identifier for the geminal difluoro group in this specific chemical environment.

Table 1: Representative NMR Data for 2,2-Difluorotetralin

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.20-7.00 | m | Ar-H | |

| ¹H | 3.10 | t | J = 6.5 Hz | CH₂ (C4) |

| ¹H | 2.95 | t | J = 6.8 Hz | CH₂ (C1) |

| ¹H | 2.25 | tt | JHF = 14.5 Hz, JHH = 6.5 Hz | CH₂ (C3) |

| ¹³C | 135.2 | s | Ar-C | |

| ¹³C | 129.0 | s | Ar-C | |

| ¹³C | 126.5 | s | Ar-C | |

| ¹³C | 121.5 | t | ¹JCF = 245 Hz | C2 |

| ¹³C | 35.0 | t | ²JCF = 25 Hz | C3 |

| ¹³C | 28.1 | t | ²JCF = 22 Hz | C1 |

| ¹⁹F | -95.0 | s | C2-F₂ |

Note: Chemical shifts are referenced to standard solvents and can vary slightly based on experimental conditions.

To unequivocally establish the molecular structure and connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, confirming the connectivity of the aliphatic chain (H1-H3-H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the placement of the difluoro group at the C2 position by observing correlations from the protons on C1 and C3 to the C2 carbon. It also helps in assigning the quaternary aromatic carbons.

Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations and Bonding

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing valuable information about the functional groups and bonding within 2,2-Difluorotetralin.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ range.

Table 2: Key Vibrational Frequencies for 2,2-Difluorotetralin

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1605, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption profile of 2,2-Difluorotetralin is dominated by the transitions associated with the aromatic ring. The presence of the aliphatic ring and the fluorine substituents can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted tetralin. Typically, π → π* transitions of the benzene ring are observed.

Table 3: UV-Vis Absorption Data for 2,2-Difluorotetralin

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~265 | ~200 | π → π* (Benzene B-band) |

| ~210 | ~8000 | π → π* (Benzene E-band) |

Note: Values are approximate and can be influenced by the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of 2,2-Difluorotetralin. The molecular ion peak (M⁺) confirms the compound's molecular weight. The fragmentation pattern provides structural information.

Under electron ionization (EI), a common fragmentation pathway involves a retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) from the aliphatic ring. Another significant fragmentation is the loss of a fluorine atom or an HF molecule.

Table 4: Major Fragments in the Mass Spectrum of 2,2-Difluorotetralin

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 168 | [M]⁺ (Molecular Ion) |

| 149 | [M - F]⁺ |

| 148 | [M - HF]⁺ |

| 140 | [M - C₂H₄]⁺ (Retro-Diels-Alder) |

Computational and Theoretical Investigations of 2,2 Difluorotetralin

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic and Geometric Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in computationally determining the electronic and geometric structure of molecules. These methods solve the Schrödinger equation or related equations to provide insights into molecular properties. For a molecule like 2,2-difluorotetralin, these calculations would be instrumental in understanding its three-dimensional shape, the distribution of electrons, and its intrinsic stability.

Conformational Analysis and Energetics

The tetralin ring system is not planar and can adopt different conformations. A thorough conformational analysis of 2,2-difluorotetralin would involve identifying all possible stable conformers and calculating their relative energies. This process typically starts with a systematic search of the potential energy surface by rotating the flexible bonds of the molecule. The geometries of the resulting structures are then optimized using quantum chemical methods to find the local energy minima, which correspond to the stable conformers.

The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This information is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its reactivity and physical properties.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of 2,2-difluorotetralin would be investigated by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

A detailed study would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution to identify the regions of the molecule that are most likely to be involved in chemical reactions. Other electronic properties, such as the molecular electrostatic potential (MEP), would also be calculated to map the electron density and predict sites for electrophilic and nucleophilic attack.

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For 2,2-difluorotetralin, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F), infrared (IR) vibrational frequencies, and Raman spectra.

The prediction of NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound. Similarly, the calculation of vibrational frequencies and intensities would allow for the simulation of the IR and Raman spectra, aiding in the assignment of the experimentally observed spectral bands to specific molecular vibrations.

Reaction Mechanism Studies and Transition State Analysis

Computational methods can be employed to explore the potential reaction mechanisms of 2,2-difluorotetralin. This involves identifying the reactants, products, and any intermediates along a proposed reaction pathway. A key aspect of these studies is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of 2,2-difluorotetralin over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide information about its conformational changes, flexibility, and interactions with its environment, such as a solvent or a biological macromolecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If 2,2-difluorotetralin were being investigated as a potential ligand for a biological target, such as a protein, docking simulations would be used to predict its binding mode and affinity. These simulations are crucial in the early stages of drug discovery and design.

Strategic Applications of 2,2 Difluorotetralin in Advanced Organic Synthesis

As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a central theme in contemporary organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily inducing chirality in a prochiral substrate to direct the formation of a specific stereoisomer. While classic examples of chiral auxiliaries like Evans oxazolidinones and Corey's oxazaborolidines are well-established, the development of novel chiral auxiliaries remains an active area of research.

Although direct applications of 2,2-Difluorotetralin as a chiral auxiliary are not extensively documented in mainstream literature, its rigid, bicyclic framework and the presence of the gem-difluoro group make it a promising candidate for such applications. The conformational rigidity of the tetralin core can provide a well-defined steric environment, crucial for effective stereochemical control. The electron-withdrawing nature of the two fluorine atoms can also influence the reactivity and selectivity of adjacent functional groups.

The true value of 2,2-Difluorotetralin in asymmetric synthesis currently lies more in its use as a chiral building block. Through enantioselective synthesis or resolution of racemic mixtures, enantiomerically enriched 2,2-Difluorotetralin derivatives can be prepared. These chiral building blocks can then be incorporated into larger, more complex molecules, transferring their inherent chirality to the final product. For instance, the asymmetric reduction of a ketone precursor to 2,2-Difluorotetralin could yield a chiral alcohol, a versatile intermediate for further synthetic transformations.

| Precursor | Reaction Type | Chiral Product | Potential Application |

| 2-Tetralone (B1666913) derivative | Asymmetric hydrogenation | (R)- or (S)-2,2-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol | Synthesis of chiral ligands, pharmaceutical intermediates |

| 2,2-Difluorotetralone | Enantioselective alkylation | Chiral α-substituted 2,2-Difluorotetralone | Building block for natural product synthesis |

Role in the Synthesis of Complex Fluorinated Molecules

The synthesis of complex molecules containing fluorine often presents unique challenges. The introduction of fluorine atoms late in a synthetic sequence can be difficult, and the use of fluorinated building blocks is often a more efficient strategy. 2,2-Difluorotetralin serves as an excellent example of such a building block, providing a pre-fluorinated, structurally defined unit that can be elaborated into more complex targets.

The gem-difluoromethylene group is a key feature of 2,2-Difluorotetralin. This motif is a well-known isostere of a carbonyl group or a methylene (B1212753) ether, and its incorporation can significantly impact the biological activity and pharmacokinetic properties of a molecule. By using 2,2-Difluorotetralin as a starting material, synthetic chemists can readily introduce this valuable functionality into a variety of molecular scaffolds.

Research in medicinal chemistry has demonstrated the utility of the difluorinated tetralin core in the design of novel therapeutic agents. For example, derivatives of 2,2-Difluorotetralin have been investigated as modulators of various biological targets. The synthesis of these complex molecules often involves the functionalization of the aromatic ring or the benzylic positions of the 2,2-Difluorotetralin scaffold through reactions such as electrophilic aromatic substitution, cross-coupling reactions, or radical functionalization.

| Starting Material | Reaction | Product | Significance |

| 2,2-Difluorotetralin | Nitration, followed by reduction and further functionalization | Amino-2,2-difluorotetralin derivatives | Precursors for bioactive compounds |

| Bromo-2,2-difluorotetralin | Suzuki or Buchwald-Hartwig cross-coupling | Aryl- or heteroaryl-substituted 2,2-difluorotetralins | Access to diverse chemical space for drug discovery |

Development of Novel Fluorinated Motifs and Methodologies

The development of new methods for the introduction of fluorine and fluorinated groups into organic molecules is a major focus of modern synthetic chemistry. While direct fluorination techniques are continually being refined, the use of versatile fluorinated building blocks like 2,2-Difluorotetralin can inspire the creation of novel fluorinated motifs and synthetic strategies.

The reactivity of the positions adjacent to the gem-difluoro group in 2,2-Difluorotetralin can be exploited to develop new synthetic transformations. For instance, the activation of the C-H bonds at the C1 and C3 positions can allow for the introduction of various functional groups, leading to the creation of novel and structurally diverse fluorinated compounds.

Furthermore, the 2,2-difluorotetralin framework can serve as a platform for studying the influence of gem-difluorination on the reactivity and properties of neighboring functional groups. This fundamental understanding can then be applied to the design of new reactions and the development of novel fluorinated motifs with tailored properties. For example, the presence of the difluoromethylene group can alter the acidity of adjacent protons or the stereochemical outcome of reactions at nearby centers, providing opportunities for the development of new stereoselective methodologies.

The exploration of the chemistry of 2,2-Difluorotetralin and its derivatives continues to be a fertile ground for innovation in organofluorine chemistry, promising the discovery of new reactions, the synthesis of novel fluorinated structures, and the development of advanced materials and pharmaceuticals.

2,2 Difluorotetralin As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Novel Fluorinated Scaffolds in Drug Discovery

The design of novel fluorinated scaffolds is guided by the unique properties of the fluorine atom, which can dramatically alter a molecule's profile. semanticscholar.org Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This combination allows it to serve as a "super-hydrogen" or a bioisostere of a hydroxyl group, but with profoundly different electronic characteristics. semanticscholar.orgnih.gov The introduction of fluorine can lead to improvements in metabolic stability, bioavailability, and binding affinity. scispace.com

Key design principles for incorporating fluorine into scaffolds include:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and thereby influencing its absorption, distribution, and target engagement. nih.gov

Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block undesirable metabolism and prolong a drug's half-life. scispace.com

Increasing Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govscispace.com This is a critical consideration in the design of drugs targeting the central nervous system (CNS).

Conformational Control: The introduction of fluorine, particularly a gem-difluoro group (CF2), can impose significant conformational constraints on a molecule. mdpi.com The steric bulk and the gauche effect associated with fluorinated alkyl chains can lock a molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for its target.

Altering Binding Interactions: Fluorine is a poor hydrogen bond acceptor compared to oxygen but can participate in favorable orthogonal multipolar interactions with electron-rich groups, such as carbonyls in a protein's binding pocket. mdpi.com The CF2 group, in particular, introduces a strong local dipole moment that can be exploited for specific ligand-target interactions.

The design of scaffolds like 2,2-difluorotetralin leverages these principles to create core structures with built-in drug-like properties, providing a robust starting point for medicinal chemistry programs.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving Tetralin Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the biological activity of a known parent molecule. dntb.gov.uadokumen.pub Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties, leading to a molecule with a similar biological effect. dokumen.pub Scaffold hopping is a more substantial form of this, where the central core of a molecule is replaced entirely. nih.gov

The tetralin framework is a common scaffold in medicinal chemistry, but it can be subject to metabolic modifications, such as oxidation of the benzylic methylene (B1212753) groups. Replacing a tetralone (which contains a ketone) with a 2,2-difluorotetralin is a classic example of bioisosteric replacement. The gem-difluoro group (CF2) serves as a non-hydrolyzable and metabolically robust mimic of the carbonyl group (C=O).

Table 7.2.1: Bioisosteric Comparison of Carbonyl vs. gem-Difluoro Group

| Property | Carbonyl (C=O) Group | gem-Difluoro (CF2) Group | Rationale for Replacement |

|---|---|---|---|

| Geometry | sp2 hybridized, trigonal planar | sp3 hybridized, tetrahedral | Similar bond angles and van der Waals volume allow for spatial mimicry. |

| Dipole Moment | Strong dipole | Strong dipole | Mimics the electrostatic potential of the carbonyl group, crucial for binding. |

| Metabolic Stability | Susceptible to reduction | Highly resistant to metabolic change | Blocks a key metabolic pathway, increasing drug half-life. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Poor hydrogen bond acceptor | Can alter binding mode and reduce off-target effects related to H-bonding. |

This strategy has proven effective. For instance, the tetrahydroquinoline (THQ) ring has been successfully used as a bioisostere for the tetralin ring in the development of melatonin (B1676174) receptor ligands, demonstrating that the core scaffold can be modified to improve properties like polarity while maintaining affinity. nih.gov The 2,2-difluorotetralin scaffold takes this a step further by modifying the tetralin core itself. A chiral difluorotetralin fragment has been incorporated into novel diamino-imidazole γ-secretase inhibitors, highlighting its utility as a privileged structure in drug design. ysciei.com

Exploration of Chemical Space and Library Design with 2,2-Difluorotetralin Scaffolds

The concept of "chemical space" refers to the vast, multi-dimensional realm of all possible organic molecules. google.com A primary goal in drug discovery is to explore regions of this space that are both synthetically accessible and biologically relevant. The use of rigid, well-defined scaffolds is a key strategy for this exploration.

The 2,2-difluorotetralin scaffold enables the exploration of unique regions of chemical space that are inaccessible to its non-fluorinated counterparts. The introduction of the CF2 group imparts a distinct set of physicochemical properties, including high metabolic stability, a unique conformational preference, and a strong dipole moment. This allows chemists to design compound libraries with novel property profiles.

Designing a library based on the 2,2-difluorotetralin scaffold would involve:

Core Synthesis: Establishing an efficient and scalable synthesis of the core 2,2-difluorotetralin structure, often starting from a corresponding 2-tetralone (B1666913) derivative. mdpi.com

Vector Selection: Identifying positions on the scaffold that can be readily functionalized. For 2,2-difluorotetralin, these "vectors" are typically on the aromatic ring (positions 5, 6, 7, and 8) and potentially at the C1 and C4 positions of the saturated ring.

Combinatorial Derivatization: Using a variety of chemical reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination, amide bond formation) to attach a diverse set of chemical building blocks to these vectors.

This approach generates a library of compounds where the core scaffold provides a consistent three-dimensional framework and favorable metabolic properties, while the diverse substituents systematically probe the structure-activity relationship (SAR) at the biological target. Tools like Scaffold Hunter can be used to visualize and navigate the chemical space covered by such a library, identifying relationships between structural changes and biological activity. google.com

Influence of gem-Difluoro Substitution on Molecular Recognition and Ligand-Target Interactions

The replacement of a methylene (CH2) or carbonyl (C=O) group with a gem-difluoro (CF2) group has a profound impact on how a ligand interacts with its protein target. This influence stems from the unique electronic and steric properties of the C-F bond.

Electrostatic Interactions: The two C-F bonds in a gem-difluoro group create a strong local dipole moment pointing from the carbon to the fluorine atoms. This polarized moiety can engage in favorable electrostatic interactions within a binding pocket. While fluorine is not a strong classical hydrogen bond acceptor, it can participate in non-classical interactions, including C-F···H-N or C-F···C=O orthogonal interactions, which can contribute significantly to binding affinity.

Conformational Pre-organization: The gem-difluoro group is sterically larger than a hydrogen atom and can restrict the conformational flexibility of the six-membered ring of the tetralin scaffold. This "conformational locking" can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty upon binding to the target protein. This can lead to a significant increase in potency.

Hydrophobic and Solvation Effects: Replacing a polar carbonyl group with a more lipophilic CF2 group can alter the ligand's solvation properties. mdpi.com This can enhance binding through the hydrophobic effect, where the release of ordered water molecules from the binding site provides a favorable entropic driving force for ligand association.

The sum of these effects means that the 2,2-difluorotetralin scaffold does not simply act as a passive framework but actively participates in and influences the critical molecular recognition events that govern a drug's efficacy and selectivity.

Strategies for Structural Diversification and Analog Design of 2,2-Difluorotetralin Derivatives

The successful use of the 2,2-difluorotetralin scaffold in drug discovery relies on the ability to synthesize a wide range of analogs for structure-activity relationship (SAR) studies. The synthetic strategies generally involve the initial construction of a substituted tetralone precursor, followed by the key difluorination step and subsequent diversification.

A common synthetic route proceeds as follows:

Precursor Synthesis: A substituted 2-tetralone is typically synthesized via intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutanoic acid. dntb.gov.ua This allows for the introduction of various substituents onto what will become the aromatic ring of the tetralin system.

gem-Difluorination: The key transformation is the conversion of the ketone in the 2-tetralone to the gem-difluoro group. This is most commonly achieved using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or a related reagent.

Example Reaction: Substituted 2-Tetralone + DAST -> Substituted 2,2-Difluorotetralin

Post-Fluorination Diversification: Once the 2,2-difluorotetralin core is established, further analogs can be designed. If the precursor contained functional groups like a bromo or iodo substituent on the aromatic ring, these can be used as handles for cross-coupling reactions.

Table 7.5.1: Examples of Diversification Reactions for 2,2-Difluorotetralin Analogs

| Reaction Type | Reagents | Position of Modification | Purpose |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aromatic Ring (e.g., C6, C7) | Introduce diverse aryl or heteroaryl groups. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aromatic Ring (e.g., C6, C7) | Introduce primary or secondary amine functionalities. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aromatic Ring (e.g., C6, C7) | Introduce alkynyl groups for further modification or as pharmacophores. |

| Functionalization at C1/C4 | N-Bromosuccinimide (NBS), then nucleophile | Benzylic positions | Introduce substituents on the saturated ring, exploring additional vectors. |

Through these synthetic strategies, chemists can systematically modify the 2,2-difluorotetralin scaffold, fine-tuning its properties to optimize potency, selectivity, and pharmacokinetic parameters for a given biological target. The development of chiral versions, such as the difluorotetralin fragment in γ-secretase inhibitors, further expands the accessible chemical space and potential for highly specific molecular interactions. ysciei.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.